N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c23-19-4-2-1-3-16(19)14-26-21(30)20(29)25-13-15-9-11-28(12-10-15)22(31)27-18-7-5-17(24)6-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFJIJPGJRXIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound contains a central oxalamide (ethanediamide) backbone.
- Substituents include a 2-chlorobenzyl group (attached to the N1 position) and a piperidin-4-ylmethyl group (attached to the N2 position).
Comparison with Structurally Similar Oxalamide Derivatives
The compound belongs to a class of oxalamide derivatives, which are widely explored for their pharmacological and biochemical properties. Below is a comparative analysis with key analogs:
Structural Analogues from Antiviral Research ()
Compounds 13 , 14 , and 15 share the oxalamide core but differ in substituents:
Key Differences :
Substituted Phenyl Derivatives (–6)
Compounds GMC-1 to GMC-5 () and 19–23 () feature aromatic substitutions on the oxalamide core:
Key Differences :
Piperidine/Carbamoyl-Containing Analogs (–10)
Key Differences :
- The target compound’s dual halogenation (Cl, F) may confer metabolic stability compared to non-halogenated analogs like No. 2225 .
Molecular Weight and Solubility
- The target compound’s higher molecular weight (446.91 g/mol) compared to most analogs (300–400 g/mol) may reduce solubility, necessitating formulation optimization.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The compound can be dissected into three primary components:
- Oxalamide backbone (N,N'-disubstituted oxalic acid diamide).
- 2-Chlorobenzyl amine (aromatic amine).
- 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine (piperidine-based urea derivative).
Retrosynthetically, the oxalamide is formed by coupling two amines with oxalic acid derivatives. The piperidine urea is synthesized via carbamoylation of a piperidinylmethylamine intermediate. Strategic disconnections guide the following synthetic routes.
Stepwise Amidation Using Oxalyl Chloride
This method involves sequential activation of oxalic acid to form mono- and diamides (Figure 1).
Synthesis of 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine
Step 1 : Piperidin-4-ylmethylamine is reacted with 4-fluorophenyl isocyanate in dichloromethane (DCM) under inert atmosphere. Triethylamine (2.1 equiv) is added to scavenge HCl. The reaction proceeds at 0°C to room temperature for 6–8 hours.
$$
\text{Piperidin-4-ylmethylamine} + \text{4-Fluorophenyl isocyanate} \xrightarrow[\text{DCM, TEA}]{\text{0°C → RT}} \text{1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine}
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:1) yields the urea intermediate in 68–72% purity.
Oxalyl Chloride-Mediated Amidation
Step 2 : Oxalyl chloride (1.1 equiv) is added dropwise to anhydrous DCM at −10°C. 2-Chlorobenzylamine (1.0 equiv) in DCM is introduced, followed by slow warming to room temperature. After 2 hours, 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine (1.0 equiv) and triethylamine (2.5 equiv) are added, stirring for 12 hours.
$$
\text{Oxalyl chloride} + \text{2-Chlorobenzylamine} \xrightarrow[\text{DCM}]{\text{-10°C → RT}} \text{Monoamide intermediate} \xrightarrow[\text{TEA}]{\text{Piperidine urea}} \text{Target compound}
$$
Yield : 65–70% after recrystallization (acetonitrile).
Table 1: Reaction Conditions for Oxalyl Chloride Route
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidin-4-ylmethylamine, 4-fluorophenyl isocyanate, TEA, DCM | 0°C → RT | 8 | 68–72 |
| 2 | Oxalyl chloride, 2-chlorobenzylamine, DCM | −10°C → RT | 2 | - |
| 3 | Piperidine urea, TEA, DCM | RT | 12 | 65–70 |
Coupling Agent-Assisted Synthesis
To avoid harsh conditions, carbodiimide-based coupling agents enable controlled amide bond formation.
HATU/EDCl-Mediated Amidation
Step 1 : Oxalic acid (1.0 equiv) is dissolved in dimethylformamide (DMF). 2-Chlorobenzylamine (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added. After 3 hours at RT, 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine (1.0 equiv) is introduced, and stirring continues for 18 hours.
Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography (methanol/DCM 5:95) to yield the product (58–63%).
Table 2: HATU/EDCl Route Optimization
| Coupling Agent | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | DIPEA | 18 | 58–63 |
| EDCl/HOBt | THF | TEA | 24 | 52–55 |
One-Pot Tandem Synthesis
A streamlined approach combines urea formation and amidation in a single reactor.
Procedure :
- Piperidin-4-ylmethylamine and 4-fluorophenyl isocyanate react in THF (0°C, 2 hours).
- Without isolation, oxalyl chloride and 2-chlorobenzylamine are added sequentially at −20°C.
- The reaction is warmed to RT and quenched with ice-water.
Yield : 60–65% after solvent evaporation and trituration with diethyl ether.
Industrial-Scale Considerations
For bulk production, continuous flow reactors improve efficiency:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Oxalyl Chloride | High atom economy | Requires低温 conditions | 65–70 |
| HATU/EDCl | Mild conditions | Costly reagents | 58–63 |
| One-Pot Tandem | Reduced purification steps | Moderate yields | 60–65 |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the piperidine intermediate by reacting 4-fluorophenyl isocyanate with piperidin-4-ylmethanamine under anhydrous conditions (e.g., THF, 0–5°C) to form the carbamoyl-piperidine moiety .
- Step 2 : Couple the intermediate with oxalyl chloride in the presence of a base (e.g., triethylamine) to form the oxalamide linkage .
- Step 3 : Introduce the 2-chlorobenzyl group via nucleophilic substitution or reductive amination .
- Optimization :
- Use low temperatures (0–5°C) during carbamoylation to minimize side reactions .
- Employ chromatography (e.g., silica gel, ethyl acetate/hexane) for purification to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodology :
- LC-MS/HRMS : Confirm molecular weight (e.g., observed [M+H]+ vs. calculated) and detect impurities .
- 1H/13C NMR : Assign peaks to confirm:
- Aromatic protons (δ 7.2–7.8 ppm for chlorobenzyl and fluorophenyl groups) .
- Piperidine methylene protons (δ 2.8–3.5 ppm) .
- Oxalamide NH signals (δ 8.3–10.7 ppm) .
- HPLC : Assess purity (>90% acceptable for initial biological screening) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assay results)?
- Methodology :
- Dose-response studies : Test compound potency across a range of concentrations (e.g., 1 nM–100 µM) to identify off-target effects .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected receptors (e.g., neurological targets) .
- Meta-analysis : Compare structural analogs (e.g., replacing 4-fluorophenyl with pyridinyl groups) to isolate substituent effects .
Q. What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?
- Methodology :
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., serotonin or dopamine receptors) .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes .
- Validation : Compare computational results with experimental IC50 values from radioligand assays .
- Limitations : Overprediction of hydrophobic interactions; experimental validation is essential .
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?
- Methodology :
- Analog synthesis : Replace labile groups (e.g., methylpiperazine in ) with bioisosteres like morpholine .
- Microsomal stability assays : Incubate analogs with liver microsomes (human/rat) to measure half-life improvements .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxalamide carbonyl) for retention during optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
